3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and various functional groups
Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the piperidine moiety. One common synthetic route involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The piperidine moiety is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding hydrolysis products
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar chemical properties and biological activities.
Piperidine derivatives: Compounds with a piperidine ring may have similar pharmacological profiles and applications.
Dimethoxyphenyl derivatives: These compounds share the dimethoxyphenyl group and may exhibit similar chemical reactivity and biological effects
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O3/c1-27-18(11-17(26-27)16-10-15(30-2)4-5-19(16)31-3)20(29)25-12-14-6-8-28(9-7-14)13-21(22,23)24/h4-5,10-11,14H,6-9,12-13H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHCRKJVWQRBNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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